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Compound of Interest

Compound Name: Etisazole

Cat. No.: B1671704 Get Quote

Etisazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Etisazole, with the IUPAC name N-ethyl-1,2-benzothiazol-3-amine, is a heterocyclic compound

belonging to the benzothiazole class. This document provides an in-depth technical overview of

its molecular structure, physicochemical properties, and established pharmacological profile.

Primarily recognized for its antifungal properties, Etisazole's mechanism of action is centered

on the disruption of fungal cell membrane integrity through the inhibition of ergosterol

biosynthesis. This guide details its presumed mechanism of action, offers generalized

experimental protocols for its synthesis and for assays to evaluate its biological activity, and

presents its known properties in a structured format for ease of reference.

Molecular Structure and Identification
Etisazole is a substituted benzothiazole derivative. Its core structure consists of a benzene ring

fused to a thiazole ring, with an ethylamino group attached to the thiazole ring.

Table 1: Molecular Identifiers of Etisazole
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Identifier Value Citation

IUPAC Name
N-ethyl-1,2-benzothiazol-3-

amine
[1]

CAS Number 7716-60-1 [1]

Molecular Formula C₉H₁₀N₂S [1]

SMILES CCNC1=NSC2=CC=CC=C21 [1]

InChI

InChI=1S/C9H10N2S/c1-2-10-

9-7-5-3-4-6-8(7)12-11-9/h3-

6H,2H2,1H3,(H,10,11)

[1]

InChIKey
CPYSWRYVSINXMC-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physicochemical properties of Etisazole are crucial for its formulation, delivery, and

biological activity.

Table 2: Physicochemical Properties of Etisazole

Property Value Citation

Molecular Weight 178.26 g/mol [1]

Melting Point 78 °C [2][3]

Boiling Point (Predicted) 242.2 ± 23.0 °C [2]

pKa (Predicted) 7.39 ± 0.50 [2]

LogP (Predicted) 2.5 [1]

Solubility Data not readily available
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While a specific, detailed experimental protocol for the synthesis of Etisazole is not readily

available in the searched literature, a general synthetic approach can be inferred from the

synthesis of similar N-substituted 2-aminobenzothiazole derivatives. A plausible synthetic route

is outlined below.

Starting Materials

Intermediate Formation

Final Product Formation

2-Chlorobenzonitrile

Thiolation & Cyclization

Reaction with NaSH

Sodium hydrosulfide

2-Aminobenzothiazole

Alkylation

Reaction with Ethylating Agent (e.g., Ethyl iodide)

Etisazole

Click to download full resolution via product page

A generalized synthetic workflow for Etisazole.

General Experimental Protocol for Synthesis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1671704?utm_src=pdf-body
https://www.benchchem.com/product/b1671704?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A typical synthesis would likely involve the reaction of a 2-halobenzonitrile with a sulfur source

to form a 2-aminobenzothiazole intermediate. This intermediate would then be N-alkylated

using an appropriate ethylating agent in the presence of a base to yield N-ethyl-1,2-

benzothiazol-3-amine (Etisazole). Purification would likely be achieved through

recrystallization or column chromatography.

Pharmacological Profile
Mechanism of Action: Antifungal Activity
Etisazole, as a thiazole derivative, is presumed to exert its antifungal effects in a manner

similar to other azole antifungals. The primary mechanism of action is the inhibition of the

fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][4] This enzyme is critical for

the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic

sterol intermediates.[4] This disruption of the cell membrane's structure and function results in

increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.

[1] Some studies on related thiazole derivatives also suggest a possible interaction with the

fungal cell wall structure.[5]

Etisazole

Lanosterol 14α-demethylase
(Cytochrome P450 51)

Inhibits

Lanosterol

Ergosterol

Catalyzed by CYP51

Fungal Cell Membrane

Incorporation

Fungal Cell Death

Disruption leads to
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Signaling pathway of Etisazole's antifungal action.

Pharmacokinetics and Pharmacodynamics
Specific pharmacokinetic and pharmacodynamic data for Etisazole are not extensively

available in the public domain. However, general characteristics of azole antifungals can

provide some insight. These compounds typically exhibit variable oral absorption, which can be

influenced by factors such as gastric pH. They are generally metabolized in the liver by

cytochrome P450 enzymes and are subject to drug-drug interactions. The ratio of the area

under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) is

often the key pharmacodynamic parameter for azoles.

Central Nervous System (CNS) Effects
While specific data on the CNS effects of Etisazole are lacking, some thiazole derivatives have

been investigated for their potential CNS activity, including anticonvulsant and CNS depressant

effects. The ability of antifungal azoles to penetrate the blood-brain barrier is variable and can

influence their efficacy in treating CNS fungal infections. Given the lipophilic nature suggested

by its predicted LogP, some degree of CNS penetration might be possible, but this would

require experimental verification.

Experimental Protocols for Biological Evaluation
Cytochrome P450 Demethylase Inhibition Assay
This assay is crucial to confirm the inhibitory effect of Etisazole on its presumed target.
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Workflow for a CYP51 inhibition assay.

Methodology:

Preparation of Fungal Microsomes: Isolate microsomes from a relevant fungal species (e.g.,

Candida albicans) as a source of lanosterol 14α-demethylase.

Incubation: In a reaction mixture, combine the fungal microsomes, a suitable substrate (e.g.,

radiolabeled lanosterol), and varying concentrations of Etisazole.

Reaction Initiation: Start the reaction by adding a cofactor, such as NADPH.

Reaction Termination: After a defined incubation period, stop the reaction.

Product Analysis: Extract the sterols and analyze the conversion of the substrate to the

product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Data Analysis: Determine the concentration of Etisazole that causes 50% inhibition of the

enzyme activity (IC₅₀ value).
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Ergosterol Biosynthesis Assay
This whole-cell assay provides evidence of the downstream effect of enzyme inhibition.

Methodology:

Fungal Culture: Grow a susceptible fungal strain in a suitable liquid medium.

Treatment: Expose the fungal cultures to various concentrations of Etisazole for a specified

duration.

Sterol Extraction: Harvest the fungal cells and extract the total sterols using a saponification

method with alcoholic potassium hydroxide.

Quantification: Analyze the extracted sterols using spectrophotometry or chromatography

(HPLC or GC-MS) to quantify the amount of ergosterol.

Data Analysis: Compare the ergosterol content in treated cells to that in untreated control

cells to determine the inhibitory effect of Etisazole on ergosterol biosynthesis.

Conclusion
Etisazole is a benzothiazole derivative with established antifungal properties, likely acting

through the inhibition of ergosterol biosynthesis. This guide has summarized its key molecular

and physicochemical characteristics and provided a framework for its synthesis and biological

evaluation. Further research is warranted to fully elucidate its pharmacokinetic and

pharmacodynamic profile, as well as to explore its potential CNS effects. The provided

experimental outlines can serve as a foundation for such future investigations by researchers

and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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